molecular formula C9H18N2O2 B2388864 Allyl (2-aminoethyl)carbamate hydrochloride CAS No. 1049722-41-9

Allyl (2-aminoethyl)carbamate hydrochloride

Cat. No. B2388864
CAS RN: 1049722-41-9
M. Wt: 186.255
InChI Key: HSMIIEJPSZWRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl (2-aminoethyl)carbamate hydrochloride is a cleavable linker . It is used in the field of Antibody-drug Conjugates (ADCs) which are designed to harness the targeting ability of monoclonal antibodies by linking them to cell-killing drugs .


Molecular Structure Analysis

The molecular formula of Allyl (2-aminoethyl)carbamate hydrochloride is C6H13ClN2O2 . The InChI code is 1S/C6H12N2O2.ClH/c1-2-5-10-6(9)8-4-3-7;/h2H,1,3-5,7H2,(H,8,9);1H .


Chemical Reactions Analysis

As a cleavable linker, Allyl (2-aminoethyl)carbamate hydrochloride can be used to connect two entities and can be cleaved under certain conditions . The exact chemical reactions it undergoes would depend on the entities it’s linked to and the conditions it’s exposed to.


Physical And Chemical Properties Analysis

The molecular weight of Allyl (2-aminoethyl)carbamate hydrochloride is 180.63 . It is a solid at room temperature .

Mechanism of Action

Allyl (2-aminoethyl)carbamate hydrochloride acts as a cleavable linker. In the context of ADCs, the linker is cleaved once the ADC is internalized by the target cell, releasing the drug to exert its cytotoxic effect .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Future Directions

The use of Allyl (2-aminoethyl)carbamate hydrochloride as a linker in ADCs represents a promising direction in targeted cancer therapy. Future research will likely focus on optimizing the stability and cleavability of the linker to maximize the efficacy and safety of the ADCs .

properties

IUPAC Name

prop-2-enyl N-(2-aminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-2-5-10-6(9)8-4-3-7;/h2H,1,3-5,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHZJBPUFKOFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl (2-aminoethyl)carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.